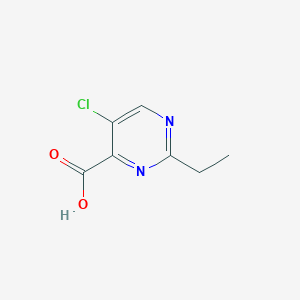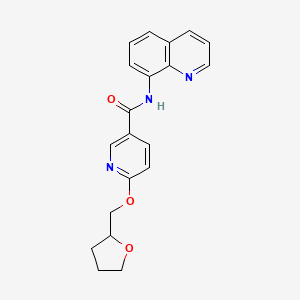
N-(2,5-dimethylphenyl)-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2,5-dimethylphenyl)-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetamide" is a complex molecule that may be related to the family of acetamide derivatives. While the specific compound is not directly discussed in the provided papers, these papers do discuss related acetamide compounds and their properties, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of related N-substituted acetamide compounds involves various strategies, including the use of racemic or chiral amino acids to introduce different alkyl and aryl substituents. For example, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions at the carbon adjacent to the amide nitrogen (C1) was described, leading to the discovery of potent kappa-opioid agonists . This suggests that similar synthetic routes could potentially be applied to the target compound, with appropriate modifications to accommodate its unique structural features.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by the presence of planar groups and intramolecular hydrogen bonding, which contribute to the stability and planarity of the molecule. For instance, the molecule of N-(4,6-dimethylpyrid-2-yl)-2-(3-nitrophenyl)acetamide is composed of two approximately planar parts, with an intramolecular hydrogen bond forming a pseudo ring . This information can be extrapolated to hypothesize that the target compound may also exhibit a degree of planarity and intramolecular hydrogen bonding, influencing its reactivity and interactions.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, including oxidation, which can lead to the formation of multiple products. The oxidation reactivity of 2-(pyridin-2-yl)-N,N-diphenylacetamides, for example, was studied using different oxidants, resulting in the generation of four products characterized by spectroscopic methods . This indicates that the target compound might also be susceptible to oxidation and other chemical reactions, which could be explored to understand its reactivity profile.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure, including the presence of substituents and the nature of intramolecular interactions. While the specific properties of "N-(2,5-dimethylphenyl)-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetamide" are not detailed in the provided papers, the studies on related compounds suggest that factors such as planarity, hydrogen bonding, and substituent effects play significant roles in determining properties like solubility, melting point, and biological activity . These properties would need to be empirically determined for the target compound through experimental studies.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
The synthesis of novel heterocyclic derivatives using key intermediates like N-(2,5-dimethylphenyl)-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetamide has been a significant area of research. These studies focus on creating new chemical entities with potential therapeutic applications. The synthesis involves various chemical reactions that lead to the formation of complex structures with specific biological activities. For instance, studies have reported the synthesis of pyrimidinones, oxazinones, and their derivatives, demonstrating their antimicrobial properties comparable to known drugs (Hossan et al., 2012).
Cognitive Function Enhancement
Research on derivatives of this compound, such as N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide, has shown promising results in enhancing cognitive functions. Studies utilizing animal models have demonstrated the potential of these compounds in improving learning and memory, suggesting their use as nootropic agents. These findings may lead to the development of new treatments for cognitive disorders (Sakurai et al., 1989).
Antimicrobial Activity
The antimicrobial activity of heterocyclic compounds derived from N-(2,5-dimethylphenyl)-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetamide has been extensively studied. These compounds have shown significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents. Such research is crucial in addressing the growing concern over antibiotic resistance (Bondock et al., 2008).
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-13-6-7-14(2)16(10-13)21-17(24)12-23-18(25)11-15(3)20-19(23)22-8-4-5-9-22/h6-7,10-11H,4-5,8-9,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGWTXYYEDRGJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)C=C(N=C2N3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[[4-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine](/img/structure/B3008139.png)




![3-[1-(3-Phenoxypropyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B3008145.png)
![[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B3008146.png)


![5-chloro-N-cyclopropyl-N-[(2-fluorophenyl)methyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B3008151.png)